molecular formula C22H18FN3O B11670733 3-(9H-carbazol-9-yl)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide

3-(9H-carbazol-9-yl)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide

Cat. No.: B11670733
M. Wt: 359.4 g/mol
InChI Key: JKTVOSBIHCJIHF-BUVRLJJBSA-N
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Description

3-(9H-carbazol-9-yl)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide is an organic compound that features a carbazole moiety linked to a fluorophenyl group through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide typically involves the following steps:

    Formation of the Carbazole Derivative: The initial step involves the preparation of a carbazole derivative, such as 9H-carbazole-9-yl-propanehydrazide. This can be achieved through the reaction of carbazole with a suitable alkylating agent under basic conditions.

    Condensation Reaction: The carbazole derivative is then reacted with 2-fluorobenzaldehyde in the presence of a suitable catalyst to form the desired hydrazone linkage. This step is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

3-(9H-carbazol-9-yl)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide has several scientific research applications:

    Organic Electronics: The compound can be used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Medicinal Chemistry:

    Material Science: The compound can be utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various biological targets, including enzymes and receptors, through π-π stacking and hydrogen bonding interactions. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(9H-carbazol-9-yl)propanoic acid
  • 1,3,5-Tri(9H-carbazol-9-yl)benzene
  • 2-(9H-carbazol-9-yl)ethanol

Uniqueness

3-(9H-carbazol-9-yl)-N’-[(E)-(2-fluorophenyl)methylidene]propanehydrazide is unique due to the presence of both carbazole and fluorophenyl moieties, which confer distinct electronic and steric properties

Properties

Molecular Formula

C22H18FN3O

Molecular Weight

359.4 g/mol

IUPAC Name

3-carbazol-9-yl-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide

InChI

InChI=1S/C22H18FN3O/c23-19-10-4-1-7-16(19)15-24-25-22(27)13-14-26-20-11-5-2-8-17(20)18-9-3-6-12-21(18)26/h1-12,15H,13-14H2,(H,25,27)/b24-15+

InChI Key

JKTVOSBIHCJIHF-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)F

Origin of Product

United States

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